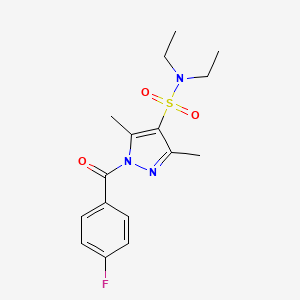
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (DFBP) is a novel pyrazole sulfonamide compound that has been studied for its potential applications in various scientific research fields. It is a white powder with a molecular weight of 374.39 g/mol and a melting point of 202-204 °C. DFBP has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been studied for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. Specifically, it has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. In addition, this compound has been found to inhibit the activity of certain bacterial enzymes, which suggests that it may be useful as an antibacterial agent.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, it has been found to have anti-inflammatory and antibacterial properties. Furthermore, this compound has been studied for its potential to be used as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 202-204 °C and a molecular weight of 374.39 g/mol. In addition, it is relatively easy to synthesize, and can be readily purchased from chemical suppliers. On the other hand, there are some limitations to its use in laboratory experiments. For example, its solubility in water is limited, and it can be toxic if inhaled or ingested.
Direcciones Futuras
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has potential applications in a variety of scientific research fields. Further research is needed to explore its potential as an anti-cancer agent, as well as its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, further research is needed to explore its potential as an antibacterial agent and its potential to be used as an anti-inflammatory agent. Finally, further research is needed to explore its potential as a lead compound for the development of new drugs and other compounds.
Métodos De Síntesis
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be synthesized through a two-step process. The first step involves the reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonamide with 4-fluorobenzoyl chloride in the presence of triethylamine to form the intermediate compound this compound. The second step involves the reaction of this intermediate with sodium hydroxide to form the final product this compound.
Aplicaciones Científicas De Investigación
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been studied for its potential applications in various scientific research fields. It has been used as a lead compound for the development of new anti-cancer agents, as well as for the study of the effects of pyrazole sulfonamides on enzymes involved in the metabolism of drugs and other compounds. This compound has also been studied for its ability to inhibit the growth of certain bacteria, as well as for its potential to be used as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3S/c1-5-19(6-2)24(22,23)15-11(3)18-20(12(15)4)16(21)13-7-9-14(17)10-8-13/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUQIXGIBLGGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571714.png)
![5-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6571715.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6571718.png)
![4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571726.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6571737.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6571751.png)
![2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571757.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propane-1-sulfonamide](/img/structure/B6571759.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571768.png)
![N,N-diethyl-2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide](/img/structure/B6571769.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B6571777.png)
![2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571784.png)
![4-(diethylsulfamoyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6571797.png)
![4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6571805.png)